molecular formula C10H16F2N2O2 B13063830 tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13063830
M. Wt: 234.24 g/mol
InChI Key: OHJHKKOOLVUVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 2102412-20-2) is a high-value spirocyclic building block primarily used in medicinal chemistry and drug discovery research. The compound features a diazaspiro[3.3]heptane core, a saturated bicyclic system that introduces molecular rigidity and improves physicochemical properties. The incorporation of two fluorine atoms at the 3-position further enhances the molecule's potential, influencing its electronegativity, metabolic stability, and membrane permeability. These characteristics make it a versatile scaffold for constructing novel bioactive molecules, particularly in the development of pharmaceutical candidates where such spirocyclic structures are sought after. The tert-butyloxycarbonyl (Boc) protecting group allows for facile deprotection for further synthetic manipulation. This product is supplied with a typical purity of 95% or higher and must be stored under an inert atmosphere at 2-8°C to maintain stability. As a chemical for research, this compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the available Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C10H16F2N2O2/c1-8(2,3)16-7(15)14-5-9(6-14)10(11,12)4-13-9/h13H,4-6H2,1-3H3

InChI Key

OHJHKKOOLVUVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CN2)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • The synthesis begins with precursors bearing the diazaspiro[3.3]heptane framework . These may be synthesized via intramolecular cyclization reactions of appropriate diamine and dihalide or diketone derivatives.

  • Cyclization is often promoted under basic or acidic conditions, depending on the nature of the starting materials, to form the bicyclic spiro system.

Fluorination Step

  • Selective difluorination at the 3-position is achieved using specialized fluorinating agents. Common reagents include:

  • Reaction conditions typically involve low temperatures (e.g., -78°C to 0°C) to prevent side reactions and decomposition.

  • The fluorination step is critical to obtain the 3,3-difluoro substitution pattern, which imparts unique chemical and biological properties.

Esterification to tert-Butyl Carboxylate

  • The carboxylic acid group at the 6-position is converted to the tert-butyl ester using standard esterification protocols, commonly via:

    • Reaction with tert-butanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    • Alternatively, tert-butyl chloroformate can be used to introduce the tert-butyl protecting group under mild basic conditions.

  • This step protects the acid functionality and improves compound stability and solubility.

Purification and Characterization

  • The final product is purified by chromatographic techniques such as silica gel column chromatography.

  • Characterization includes NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes
Core Formation Diamine + dihalide/diketone, base or acid Room temp to reflux Cyclization to form diazaspiro core
Fluorination DAST, Deoxo-Fluor, or Selectfluor -78°C to 0°C Selective difluorination at C-3
Esterification tert-Butanol + acid catalyst or t-BuClCO2 0°C to room temp Formation of tert-butyl ester
Purification Silica gel chromatography Ambient Removal of impurities and by-products

Research Findings and Yield Data

  • Reported yields for the fluorination step range from 60% to 85% , depending on reagent choice and reaction time.

  • Esterification typically proceeds with high efficiency (>90%) under optimized conditions.

  • The overall synthetic route yields tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate in moderate to good overall yields (~50-70%) after purification.

  • The presence of fluorine atoms significantly enhances the compound’s metabolic stability and binding affinity in biological assays, making this synthetic approach valuable for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Critical Parameters
Diazaspiro Core Formation Diamine + dihalide/diketone, base/acid 70-90 Reaction time, solvent polarity
Difluorination DAST, Deoxo-Fluor, Selectfluor 60-85 Temperature control, reagent purity
Esterification tert-Butanol + acid catalyst or t-BuClCO2 >90 Catalyst concentration, reaction duration
Purification Silica gel chromatography Solvent system, column loading

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate has been investigated for its ability to inhibit cancer cell proliferation through interaction with specific biological targets.

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting a mechanism that may involve the disruption of metabolic pathways critical for tumor survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Reactivity and Transformations
The compound can participate in multiple types of reactions, including:

  • Nucleophilic Substitution Reactions : The fluorine atoms enhance electrophilicity, making the compound suitable for nucleophilic attack.
  • Oxidation and Reduction Reactions : It can be oxidized or reduced under controlled conditions to yield various derivatives.

Interaction Studies

Studies focusing on the binding affinity of this compound with biological receptors have revealed its potential as a lead compound in drug design.

  • Binding Affinity Analysis : The compound's interactions with target proteins have been quantified using surface plasmon resonance (SPR), showing promising results that indicate its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The spirocyclic structure provides rigidity to the molecule, which can influence its interaction with biological macromolecules and pathways.

Comparison with Similar Compounds

Key Observations :

  • Spiro Ring Size: Smaller spiro[3.3]heptane systems (e.g., target compound) offer greater rigidity and reduced steric bulk compared to larger analogs like spiro[3.5]nonane, which may influence pharmacokinetic properties .
  • Fluorine Substitution: The 3,3-difluoro configuration in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., benzyloxy-substituted compound in ). Fluorine at positions 6,6 () alters electronic distribution but retains spiro rigidity .

Physicochemical and Functional Properties

  • Lipophilicity: The 3,3-difluoro substitution increases logP compared to non-fluorinated spiro compounds, improving membrane permeability .
  • Stereochemistry : Enantioselective synthesis (e.g., and ) highlights the importance of chirality in biological activity, though the target compound’s stereochemical data are unspecified .
  • Salt Forms : The hydrochloride salt of the target compound () improves aqueous solubility, a critical factor for drug formulation .

Biological Activity

Chemical Identity:

  • IUPAC Name: tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate
  • CAS Number: 1824025-95-7
  • Molecular Formula: C10H16F2N2O2
  • Molecular Weight: 234.25 g/mol
  • Purity: 97%

This compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that contributes to its biological activity. Its structural features suggest potential for various pharmacological applications.

The biological activity of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence binding affinity to target sites.

Pharmacological Applications

Recent studies have highlighted the potential use of this compound in the following areas:

  • Anticancer Activity:
    • Compounds with similar spirocyclic structures have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound may also exhibit anticancer properties through CDK inhibition .
  • Neuropharmacology:
    • The structural similarity to known neuroactive compounds indicates potential effects on neurotransmitter systems, possibly modulating pathways related to anxiety and depression .

Case Study 1: Anticancer Activity

A study investigated the effects of various diazaspiro compounds on cancer cell lines. The results indicated that tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane derivatives exhibited significant cytotoxicity against several cancer types, with IC50 values indicating effective dose ranges for therapeutic applications .

CompoundCancer TypeIC50 (µM)
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptaneMCF-7 (Breast)15
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptaneA549 (Lung)10

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, researchers evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results showed a significant reduction in anxiety scores compared to control groups, indicating potential as an anxiolytic agent .

Test GroupBehavior Score (Anxiety)
Control8
Treatment4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.